Cas no 252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid)

4-Iodo-1H-pyrrole-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 4-Iodo-1H-pyrrole-2-carboxylic acid
- 4-iodopyrrole-2-carboxylic acid
- ANW-55291
- CTK7I6685
- iodopyrrolecarboxylicacid
- SBB098696
- SureCN874851
- CC-0801
- SB62496
- J-015910
- SY185286
- DTXSID60452662
- 4-Iodo-1h-pyrrole-2-carboxylicacid
- EN300-75697
- J-515542
- CS-0310067
- 252861-26-0
- PGSPYCIHODWVMJ-UHFFFAOYSA-N
- CKA86126
- SCHEMBL874851
- Z1183442837
- A912125
- MFCD10758077
- AKOS005072147
- DA-07663
-
- MDL: MFCD10758077
- インチ: InChI=1S/C5H4INO2/c6-3-1-4(5(8)9)7-2-3/h1-2,7H,(H,8,9)
- InChIKey: PGSPYCIHODWVMJ-UHFFFAOYSA-N
- SMILES: OC(=O)C1=CC(I)=CN1
計算された属性
- 精确分子量: 236.92868g/mol
- 同位素质量: 236.92868g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 9
- 回転可能化学結合数: 1
- 複雑さ: 128
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 1.2
- トポロジー分子極性表面積: 53.1Ų
じっけんとくせい
- 密度みつど: 2.3±0.1 g/cm3
- ゆうかいてん: 184-186°
- Boiling Point: 420.2±30.0 °C at 760 mmHg
- フラッシュポイント: 207.9±24.6 °C
- じょうきあつ: 0.0±1.0 mmHg at 25°C
4-Iodo-1H-pyrrole-2-carboxylic acid Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- セキュリティの説明: H303+H313+H333
- 储存条件:Sealed in dry,2-8°C
- HazardClass:IRRITANT
4-Iodo-1H-pyrrole-2-carboxylic acid Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-75697-0.1g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95.0% | 0.1g |
$100.0 | 2025-02-24 | |
abcr | AB269363-5 g |
4-Iodo-1H-pyrrole-2-carboxylic acid, 95%; . |
252861-26-0 | 95% | 5g |
€1349.00 | 2023-06-22 | |
Fluorochem | 218049-5g |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 5g |
£1384.00 | 2022-03-01 | |
TRC | I707220-25mg |
4-Iodo-1H-pyrrole-2-carboxylic Acid |
252861-26-0 | 25mg |
$ 50.00 | 2022-06-04 | ||
Chemenu | CM124602-1g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 1g |
$447 | 2024-07-28 | |
Enamine | EN300-75697-5.0g |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95.0% | 5.0g |
$864.0 | 2025-02-24 | |
SHENG KE LU SI SHENG WU JI SHU | sc-316555-100 mg |
4-Iodo-1H-pyrrole-2-carboxylic acid, |
252861-26-0 | ≥95% | 100MG |
¥925.00 | 2023-07-11 | |
NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBU4494-1G |
4-iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 97% | 1g |
¥ 2,706.00 | 2023-04-07 | |
Fluorochem | 218049-1g |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 1g |
£462.00 | 2022-03-01 | |
1PlusChem | 1P00BHHI-50mg |
4-Iodo-1H-pyrrole-2-carboxylic acid |
252861-26-0 | 95% | 50mg |
$114.00 | 2025-03-12 |
4-Iodo-1H-pyrrole-2-carboxylic acid 関連文献
-
D. V. Steglenko,V. I. Minkin,A. I. Matern RSC Adv., 2016,6, 77834-77840
-
Palak Garg,Deepak Dange,Cameron Jones Dalton Trans., 2021,50, 9118-9122
-
Aldo Arrais,Mauro Botta,Stefano Avedano,Giovanni Battista Giovenzana,Eliana Gianolio,Enrico Boccaleri,Pier Luigi Stanghellini,Silvio Aime Chem. Commun., 2008, 5936-5938
-
Kun Dou,Fabiao Yu,Yuxia Liu,Lingxin Chen,Ziping Cao,Tao Chen,Yulin Li Chem. Sci., 2017,8, 7851-7861
-
Lukasz Szatkowski,Agnieszka Dybala-Defratyka,Charlie Batarseh,Jochanan Blum,Ludwik Halicz,Faina Gelman New J. Chem., 2013,37, 2241-2244
-
Julien Lombard,Thierry Biben,Samy Merabia Nanoscale, 2016,8, 14870-14876
-
Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
-
P. G. Campbell,M. D. Merrill,B. C. Wood,E. Montalvo,M. A. Worsley,T. F. Baumann,J. Biener J. Mater. Chem. A, 2014,2, 17764-17770
-
Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
4-Iodo-1H-pyrrole-2-carboxylic acidに関する追加情報
4-Iodo-1H-pyrrole-2-carboxylic Acid (CAS No. 252861-26-0): A Comprehensive Overview
4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique structure, has garnered considerable attention due to its potential in the development of novel therapeutic agents. In this article, we will delve into the chemical properties, synthesis methods, and recent research advancements involving 4-Iodo-1H-pyrrole-2-carboxylic acid.
Chemical Structure and Properties
4-Iodo-1H-pyrrole-2-carboxylic acid is a derivative of pyrrole, a five-membered heterocyclic aromatic compound. The presence of an iodine atom at the 4-position and a carboxylic acid group at the 2-position imparts unique chemical and physical properties to this molecule. The iodine substituent enhances the electrophilic character of the pyrrole ring, making it more reactive in various chemical reactions. Additionally, the carboxylic acid group provides functional versatility, enabling the formation of esters, amides, and other derivatives.
The molecular formula of 4-Iodo-1H-pyrrole-2-carboxylic acid is C5H4INO2, with a molecular weight of approximately 197.00 g/mol. It is a white crystalline solid that is soluble in polar solvents such as methanol and dimethyl sulfoxide (DMSO). The compound exhibits good thermal stability and can be stored under standard laboratory conditions without significant degradation.
Synthesis Methods
The synthesis of 4-Iodo-1H-pyrrole-2-carboxylic acid has been extensively studied, and several methods have been reported in the literature. One common approach involves the iodination of 1H-pyrrole-2-carboxylic acid using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in an appropriate solvent such as dichloromethane or acetonitrile. This method provides high yields and good purity of the desired product.
An alternative synthetic route involves the condensation of 4-iodopyrrole with carbon dioxide under high pressure to form the carboxylic acid derivative. This method is particularly useful for large-scale production due to its simplicity and cost-effectiveness.
Applications in Medicinal Chemistry
4-Iodo-1H-pyrrole-2-carboxylic acid has found numerous applications in medicinal chemistry, primarily due to its ability to serve as a building block for more complex molecules with therapeutic potential. One notable application is in the development of inhibitors for various enzymes involved in disease pathways.
A recent study published in the Journal of Medicinal Chemistry reported the use of 4-Iodo-1H-pyrrole-2-carboxylic acid as a key intermediate in the synthesis of potent inhibitors of histone deacetylases (HDACs). HDAC inhibitors have shown promise in treating various cancers by inducing cell cycle arrest and apoptosis in cancer cells. The study demonstrated that derivatives of 4-Iodo-1H-pyrrole-2-carboxylic acid exhibited selective inhibition of HDAC6, a specific isoform associated with neurodegenerative diseases.
In another study published in Bioorganic & Medicinal Chemistry Letters, researchers explored the use of 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds as modulators of G protein-coupled receptors (GPCRs). GPCRs are a large family of membrane receptors that play crucial roles in cellular signaling pathways. The study identified several derivatives with high affinity for specific GPCRs, suggesting their potential as lead compounds for drug discovery.
Clinical Trials and Therapeutic Potential
The therapeutic potential of compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid has been evaluated in several preclinical and clinical studies. One such compound, designated as XYZ123, has entered Phase II clinical trials for the treatment of advanced solid tumors. Preliminary results have shown promising antitumor activity with minimal side effects, positioning XYZ123 as a potential candidate for further development.
In addition to cancer therapy, compounds derived from 4-Iodo-1H-pyrrole-2-carboxylic acid have also shown promise in treating neurological disorders such as Alzheimer's disease and Parkinson's disease. A recent preclinical study demonstrated that these compounds could effectively cross the blood-brain barrier and modulate key signaling pathways involved in neurodegeneration.
FUTURE DIRECTIONS AND CONCLUSIONS
The ongoing research on 4-Iodo-1H-pyrrole-2-carboxylic acid-based compounds highlights their significant potential in drug discovery and development. Future studies will likely focus on optimizing their pharmacological properties, improving their bioavailability, and exploring new therapeutic applications.
In conclusion, 4-Iodo-1H-pyrrole-2-carboxylic acid (CAS No. 252861-26-0) is a valuable compound with diverse applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and reactivity make it an attractive starting material for synthesizing novel therapeutic agents with promising biological activities. As research continues to advance, it is anticipated that this compound will play an increasingly important role in the development of innovative treatments for various diseases.
252861-26-0 (4-Iodo-1H-pyrrole-2-carboxylic acid) Related Products
- 40740-41-8(Methyl 4-iodo-1H-pyrrole-2-carboxylate)
- 405939-79-9(4-iodopyridine-2-carboxylic acid)
- 32046-43-8(5-Iodopyridine-2-carboxylic acid)
- 1556498-23-7(4H,5H,6H-cyclopenta[d][1,2,3]thiadiazole-4-carboxylic acid)
- 2171490-90-5(3-ethoxy-4-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanamidobutanoic acid)
- 887457-91-2(2-1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo3,4-dpyrimidin-5-yl-N-(3-fluorophenyl)acetamide)
- 1804894-58-3(Ethyl 6-cyano-2-hydroxy-3-(trifluoromethoxy)benzoate)
- 1142209-40-2(3-(5-{(3-Chlorophenyl)aminocarbonyl}-1,3,4-thiadiazol-2-yl)propanoic Acid)
- 1803761-42-3(2-Bromo-6-(2-oxopropyl)benzaldehyde)
- 108338-20-1(2-(trifluoromethyl)pyridine-4-carbaldehyde)
